![molecular formula C26H26FN5O3 B2660598 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115372-16-1](/img/structure/B2660598.png)
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups including a piperazine ring, a pyrrolopyrimidinedione group, and a fluorophenyl group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, piperazine derivatives can be synthesized by reacting piperazine with various sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The pyrrolopyrimidinedione group is a fused ring system containing nitrogen and oxygen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the piperazine ring is known to participate in reactions with acids and bases, and can also undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity and hence its solubility in different solvents .科学的研究の応用
Synthesis and Anticonvulsant Activity
A significant body of research has been dedicated to synthesizing and testing derivatives of the compound for anticonvulsant activity. Kamiński, Rzepka, and Obniska (2011) synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, evaluating their effectiveness in various seizure models. The study found that excluding one compound, all molecules were effective in at least one seizure model, with four compounds showing high activity in the 6-Hz psychomotor seizure test as well as in the maximal electroshock and subcutaneous pentylenetetrazole screens (Kamiński, Rzepka, & Obniska, 2011).
Biological Properties and Mechanisms
Research into the biological properties and potential mechanisms of action for derivatives of this compound has been extensive. Rybka et al. (2017) described a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives as potential anticonvulsant agents. The study revealed the most promising compounds displayed more beneficial protective index than well-known antiepileptic drugs, with a plausible mechanism of action involving sodium and L-type calcium channels blockade (Rybka et al., 2017).
Synthesis and Evaluation of Antimicrobial Activity
The chemical synthesis and evaluation of the antimicrobial activity of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, have also been reported. Yurttaş et al. (2016) found that certain derivatives possessed high antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Yurttaş et al., 2016).
Herbicidal Activity
The compound's derivatives have been explored for herbicidal activity as well. Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones through a new synthetic route and identified compounds with significant herbicidal activity, demonstrating the versatility of these derivatives in various scientific applications (Li et al., 2005).
将来の方向性
特性
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7-(2-fluorophenyl)-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-16-7-8-17(2)21(13-16)30-9-11-31(12-10-30)22(33)15-32-25(34)24-23(29-26(32)35)19(14-28-24)18-5-3-4-6-20(18)27/h3-8,13-14,28H,9-12,15H2,1-2H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYMFUWNDFZUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-1,2-oxazol-3-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2660515.png)
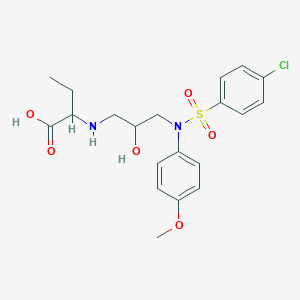
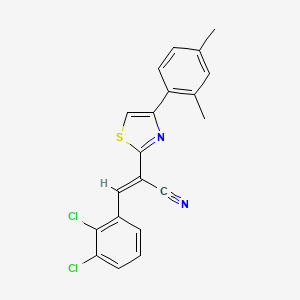
![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)
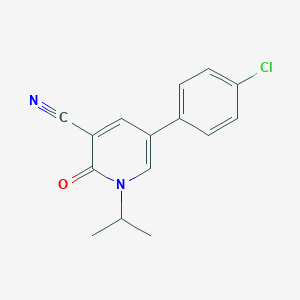
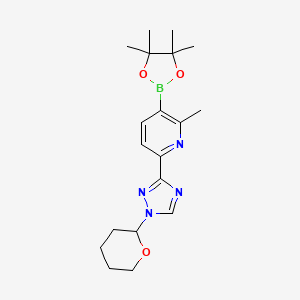
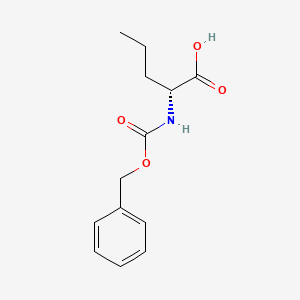
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)
![2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol](/img/structure/B2660531.png)
![1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2660533.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)
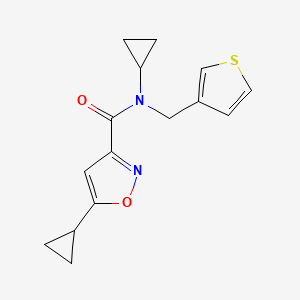
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2660536.png)